molecular formula C11H20N2O B2801629 1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole CAS No. 1855943-77-9

1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole

Cat. No.: B2801629
CAS No.: 1855943-77-9
M. Wt: 196.294
InChI Key: IKJVVIVQKHIFMT-UHFFFAOYSA-N
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Description

1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a sec-butyl group at the 1-position and an isopropoxymethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a pyrazole derivative with sec-butyl and isopropoxymethyl groups. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-sec-butyl-5-(chloromethyl)-2-(methylsulfonyl)-1H-imidazole: Similar in structure but with different substituents, leading to distinct chemical and biological properties.

    1-(sec-butyl)-5-chloro-1H-benzo[d]imidazol-2-yl)methanol: Another related compound with a different core structure and functional groups.

Uniqueness

1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of sec-butyl and isopropoxymethyl groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-butan-2-yl-5-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-5-10(4)13-11(6-7-12-13)8-14-9(2)3/h6-7,9-10H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJVVIVQKHIFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CC=N1)COC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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